molecular formula C6H11NO3 B12408185 N-Isobutyrylglycine-d2

N-Isobutyrylglycine-d2

Cat. No.: B12408185
M. Wt: 147.17 g/mol
InChI Key: DCICDMMXFIELDF-SMZGMGDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyrylglycine-d2 is a deuterium-labeled derivative of N-Isobutyrylglycine. It is a stable isotope compound where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its unique properties that allow for precise quantitation and tracing in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyrylglycine-d2 typically involves the deuteration of N-Isobutyrylglycine. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is to use deuterated acylating agents in the presence of a base to introduce deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyrylglycine-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-Isobutyrylglycine-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isobutyrylglycine-d2 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and metabolism. This helps in understanding the pharmacokinetic and metabolic profiles of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isobutyrylglycine-d2 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies where precise quantitation is required .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid

InChI

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i3D2

InChI Key

DCICDMMXFIELDF-SMZGMGDZSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.